molecular formula C7H12O3 B2738008 4-(Prop-2-en-1-yloxy)butanoic acid CAS No. 44958-10-3

4-(Prop-2-en-1-yloxy)butanoic acid

Cat. No.: B2738008
CAS No.: 44958-10-3
M. Wt: 144.17
InChI Key: KNJVUMXKVWAAMC-UHFFFAOYSA-N
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Description

4-(Prop-2-en-1-yloxy)butanoic acid, also known as 4-(allyloxy)butanoic acid, is an organic compound with the molecular formula C7H12O3. This compound is characterized by the presence of an allyloxy group attached to a butanoic acid backbone. It has gained attention in scientific research due to its potential biological activity and various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Prop-2-en-1-yloxy)butanoic acid typically involves the reaction of allyl alcohol with butyric acid under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The process involves the esterification of butyric acid followed by hydrolysis to yield the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(Prop-2-en-1-yloxy)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Prop-2-en-1-yloxy)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(Prop-2-en-1-yloxy)butanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes. The allyloxy group plays a crucial role in its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

  • 4-(Allyloxy)butanoic acid
  • Butanoic acid, 4-(2-propen-1-yloxy)-

Comparison: 4-(Prop-2-en-1-yloxy)butanoic acid is unique due to its specific allyloxy substitution, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-prop-2-enoxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-5-10-6-3-4-7(8)9/h2H,1,3-6H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJVUMXKVWAAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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